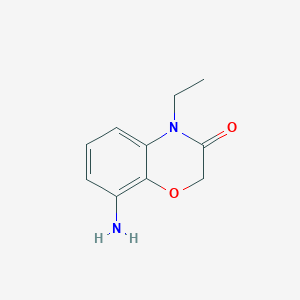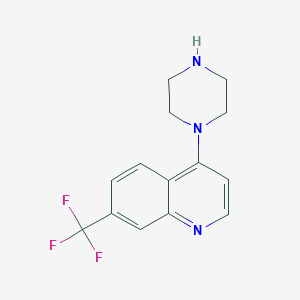
4-Piperazin-1-yl-7-(trifluoromethyl)quinoline
概要
説明
“4-Piperazin-1-yl-7-(trifluoromethyl)quinoline” is a chemical compound with diverse applications in scientific research. It exhibits remarkable versatility due to its unique molecular structure, enabling investigations in various fields such as medicinal chemistry, material science, and organic synthesis. This compound has been used in the design and synthesis of urea/thioureas for anti-breast cancer activity .
Synthesis Analysis
The compound was obtained as a pale yellowish-white solid . The synthesis involved a pharmacophore hybrid approach, which led to the creation of a new series of 4-piperazinylquinoline derivatives based on the urea/thiourea scaffold .Molecular Structure Analysis
The molecular formula of “this compound” is C14H14F3N3 . The compound belongs to the class of organic compounds known as n-arylpiperazines, which are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .Chemical Reactions Analysis
The compound is an important building block in medicinal chemistry, where it is combined with other active pharmacophores with diverse pharmacological profiles . The intermediate 7-chloro-4-(piperazin-1-yl)quinoline is particularly significant in this context .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 281.276 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.科学的研究の応用
Scaffold in Medicinal Chemistry
The structural scaffold of 7-chloro-4-(piperazin-1-yl)quinoline, closely related to 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline, is crucial in medicinal chemistry. It exhibits diverse pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists (El-Azzouny, Aboul-Enein, & Hamissa, 2020).
Antimicrobial Activity
Several derivatives of fluoroquinolone, a category that includes this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Studies reveal that some of these compounds demonstrate promising antimicrobial activities (Srinivasan et al., 2010).
Structural and Molecular Docking Studies
Novel derivatives involving this compound have been synthesized and characterized. These compounds were evaluated for antimicrobial activity using in-silico molecular docking studies, targeting DNA Gyrase A and N-myristoyltransferase as proteins for antibacterial and antifungal docking studies, respectively (Desai et al., 2017).
Hypoxic-Cytotoxic Agents
New derivatives with basic lateral chains (piperazines) in the quinoxaline ring, which is structurally similar to this compound, have been synthesized and shown to exhibit hypoxic-cytotoxic activity. These compounds, particularly those with piperazine derivatives, show significant potency (Ortega et al., 2000).
Antimalarial Activity
N,N-Bis(trifluoromethylquinolin-4-yl)diamino alkanes and piperazine derivatives have been synthesized and shown to exhibit in vitro antimalarial activity. These compounds demonstrate higher activity in chloroquine-resistant strains of Plasmodium, indicating their potential as antimalarial agents (Kgokong et al., 2008).
Photochemical Properties
Studies on the photochemistry of compounds structurally similar to this compound, such as ciprofloxacin, demonstrate low-efficiency reactions under certain conditions, with implications for their stability and reactivity (Mella, Fasani, & Albini, 2001).
Antimicrobial and Anticancer Applications
Novel quinoline-containing compounds with a piperazin-1-yl group have shown in vitro antimicrobial activity. Additionally, the structural analyses of these compounds suggest their potential as pharmacological agents (Marganakop et al., 2022).
作用機序
将来の方向性
特性
IUPAC Name |
4-piperazin-1-yl-7-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c15-14(16,17)10-1-2-11-12(9-10)19-4-3-13(11)20-7-5-18-6-8-20/h1-4,9,18H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVERGOAQAVGIGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3039333.png)

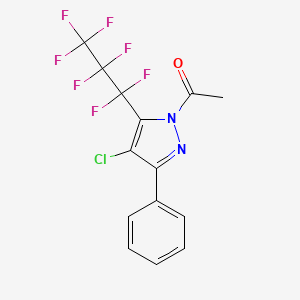
![5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid](/img/structure/B3039337.png)
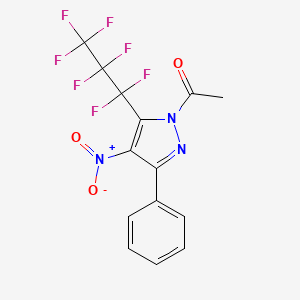
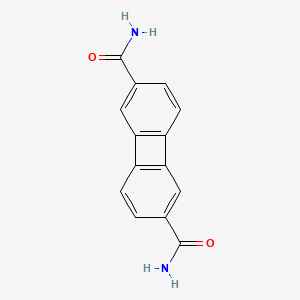
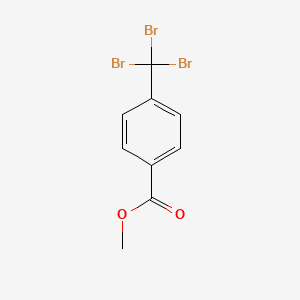


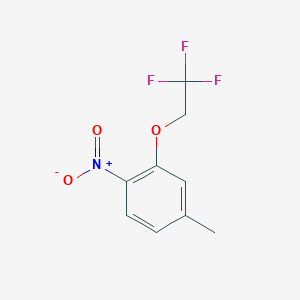
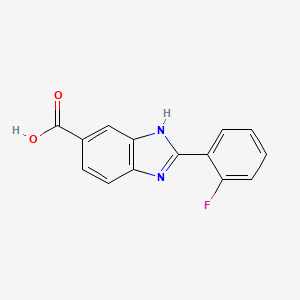
![1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene](/img/structure/B3039352.png)
